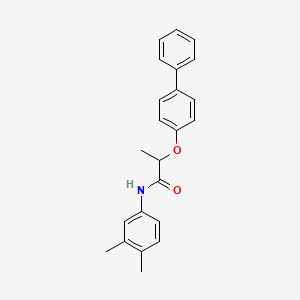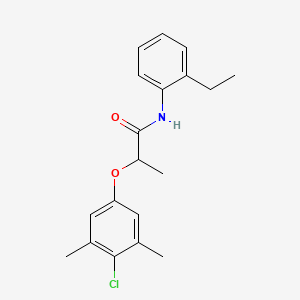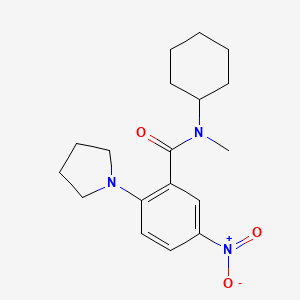![molecular formula C12H13N3O4S2 B4169879 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4169879.png)
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide
説明
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2005 by Abbott Laboratories and has since been the subject of numerous scientific studies.
作用機序
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide binds to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins, such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. The mechanism of action of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide is highly specific, targeting only anti-apoptotic proteins and leaving normal cells unaffected.
Biochemical and Physiological Effects:
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin. In addition, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide is its specificity for anti-apoptotic proteins, which makes it a highly effective inhibitor of cancer cell growth. However, its effectiveness may be limited by the development of resistance in cancer cells, which can occur through various mechanisms. In addition, the synthesis of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide and its analogs can be challenging and time-consuming, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the development of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide and its analogs. One area of focus is the development of more potent and selective inhibitors of anti-apoptotic proteins, which may overcome the problem of resistance. Another area of focus is the development of combination therapies that include N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide and other chemotherapeutic agents, which may enhance its effectiveness. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide in cancer patients.
科学的研究の応用
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide has been extensively studied for its potential use in cancer treatment. It works by inhibiting the function of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By inhibiting these proteins, N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide promotes apoptosis, or programmed cell death, in cancer cells, leading to their destruction. N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide has shown promising results in preclinical studies and has been tested in several clinical trials for the treatment of various types of cancer.
特性
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h3-4,6,9H,1-2,5H2,(H2,13,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFDRMLWKKFWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4169796.png)


![N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4169815.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B4169819.png)



![1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4169858.png)
![6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone](/img/structure/B4169860.png)
![1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169863.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4169869.png)

![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169871.png)